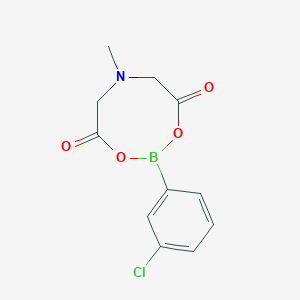

2-(3-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Vue d'ensemble

Description

2-(3-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a useful research compound. Its molecular formula is C11H11BClNO4 and its molecular weight is 267.47 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 2-(3-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione (CAS Number: 1604722-17-9) is a member of the dioxazaborocane family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula for this compound is , with a molecular weight of approximately 267.47 g/mol. The structure features a dioxaborolane ring that is crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C11H11BClNO4 |

| Molecular Weight | 267.47 g/mol |

| CAS Number | 1604722-17-9 |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound has been documented using conventional heating methods in sealed reactors, which allows for the creation of a diverse library of MIDA boronates. This method has proven effective in producing high yields and maintaining structural integrity during synthesis .

The biological activity of this compound is attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:

- Anticancer Properties : Some derivatives in the dioxazaborocane class have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells.

- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against certain bacterial strains and fungi.

Toxicological Profile

Toxicological data indicate that while the compound exhibits some level of toxicity upon inhalation or skin contact, no significant endocrine-disrupting properties have been identified . The compound's safety profile suggests careful handling is necessary in laboratory settings.

Study 1: Anticancer Activity

A study published in Nature explored the anticancer potential of boron-containing compounds. The researchers found that derivatives similar to this compound could inhibit cell proliferation in various cancer cell lines through the activation of apoptotic pathways .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of dioxazaborocanes. The results indicated that certain derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research has indicated that boron-containing compounds can exhibit significant anticancer properties. Studies have shown that derivatives of dioxazaborocanes have potential as cytotoxic agents against various cancer cell lines. The presence of the chlorophenyl group enhances the compound's ability to interact with biological targets, potentially leading to the development of new chemotherapeutic agents .

Drug Delivery Systems

The unique structural characteristics of this compound make it a candidate for drug delivery systems. Its ability to form stable complexes with drugs can improve bioavailability and targeted delivery, particularly in cancer therapy .

Materials Science

Polymer Chemistry

This compound can be utilized in the synthesis of novel polymers with enhanced mechanical and thermal properties. The incorporation of boron into polymer matrices can improve their fire resistance and thermal stability, making them suitable for high-performance applications .

Nanomaterials

Research into nanostructured materials has revealed that boron compounds can serve as precursors for the synthesis of boron nitride nanosheets. These materials have applications in electronics and photonics due to their excellent thermal conductivity and electrical insulation properties .

Environmental Studies

Environmental Remediation

The potential use of this compound in environmental remediation is an emerging area of research. Its ability to form stable complexes with heavy metals suggests it could be used in the removal of contaminants from soil and water systems .

Analytical Chemistry

Chemical Sensors

The compound's unique reactivity allows it to be used in the development of chemical sensors for detecting environmental pollutants. Its interaction with specific analytes can lead to measurable changes in properties such as fluorescence or conductivity, enabling sensitive detection methods .

Case Study 1: Anticancer Activity Assessment

A study conducted on the cytotoxic effects of various dioxazaborocane derivatives revealed that this compound exhibited promising activity against breast cancer cell lines. The mechanism was attributed to its ability to induce apoptosis through reactive oxygen species (ROS) generation .

Case Study 2: Polymer Development

In a recent investigation into polymer composites incorporating boron compounds, researchers synthesized a new class of flame-retardant polymers using this compound. The resulting materials demonstrated significantly improved thermal stability compared to conventional polymers without boron additives .

Propriétés

IUPAC Name |

2-(3-chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BClNO4/c1-14-6-10(15)17-12(18-11(16)7-14)8-3-2-4-9(13)5-8/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFTTTXKHIMZGGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.